1-hexadecyl-3-methylimidazolium bromide

Catalog No.
S1801797
CAS No.
132361-22-9
M.F
C20H39N2.Br
M. Wt
387.44106
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-hexadecyl-3-methylimidazolium bromide

CAS Number

132361-22-9

Product Name

1-hexadecyl-3-methylimidazolium bromide

IUPAC Name

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide

Molecular Formula

C20H39N2.Br

Molecular Weight

387.44106

InChI

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H

SMILES

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-]

Potential Applications in Catalysis

HMIMBr has been explored as a potential catalyst or catalyst component in various organic reactions. For instance, research suggests its effectiveness in Diels-Alder cycloadditions, a fundamental reaction for creating complex organic molecules []. Another study demonstrates its role in the Pauson-Khand reaction, which offers a route to generate six-membered carbocyclic rings [].

1-Hexadecyl-3-methylimidazolium bromide is an ionic liquid characterized by its unique structure, which consists of a long alkyl chain (hexadecyl) attached to a 3-methylimidazolium cation. Its molecular formula is C20_{20}H39_{39}BrN2_2, with a molecular weight of approximately 387.44 g/mol . This compound exhibits properties typical of ionic liquids, such as low volatility, thermal stability, and the ability to dissolve a wide range of organic and inorganic substances.

, including metathesis and nucleophilic substitutions. For instance, it can react with sodium salts to form other ionic liquids through halide exchange reactions. The synthesis process typically involves the reaction of 1-bromohexadecane with 1-methylimidazole under controlled conditions . Additionally, it can participate in pyrolysis reactions, where thermal decomposition leads to the formation of smaller molecular fragments and other products .

Research has indicated that 1-hexadecyl-3-methylimidazolium bromide exhibits significant biological activity. Studies show that it can affect the physicochemical characteristics and cytotoxicity of phosphatidylcholine vesicles, indicating potential applications in biomedicine . Furthermore, its interaction with biological membranes suggests that it may have antimicrobial properties or influence cell membrane dynamics.

The synthesis of 1-hexadecyl-3-methylimidazolium bromide typically involves a two-step process:

  • Formation of the Imidazolium Salt: In the first step, 1-bromohexadecane is reacted with 1-methylimidazole in an ethyl acetate solution at elevated temperatures (around 65 °C) for 24 hours. This reaction yields the desired ionic liquid as a white solid after filtration and drying .
  • Metathesis Reaction: The second step involves a metathesis reaction where the obtained salt is reacted with sodium salts to exchange bromide ions for other anions, if necessary .

1-Hexadecyl-3-methylimidazolium bromide has a variety of applications:

  • Extraction Processes: It serves as a novel extracting agent for polycyclic aromatic hydrocarbons from sediments, demonstrating its utility in environmental chemistry .
  • Material Science: It is used in polymer blends to enhance the properties of materials like polyvinyl chloride and polystyrene .
  • Nanotechnology: This compound plays a role in synthesizing nanomaterials and has been used in the formation of gold nanocrystals .

Interaction studies involving 1-hexadecyl-3-methylimidazolium bromide have revealed its capacity to interact with various substrates, including biological membranes and nanoparticles. These interactions can lead to significant changes in physical properties and biological activity, making it a subject of interest in both material science and biochemistry .

Several compounds share structural similarities with 1-hexadecyl-3-methylimidazolium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-Hexadecyl-3-methylimidazolium chlorideIonic LiquidExhibits lyotropic liquid crystalline phases
1-Octadecyl-3-methylimidazolium bromideIonic LiquidLonger alkyl chain; different solubility properties
1-Hexyl-3-methylimidazolium bromideIonic LiquidShorter alkyl chain; lower viscosity
1-Allyl-3-methylimidazolium bromideIonic LiquidContains an allyl group; more reactive

The primary distinction of 1-hexadecyl-3-methylimidazolium bromide lies in its long hexadecyl chain, which enhances its solubility and stability compared to shorter-chain analogs. This characteristic contributes to its unique behavior in extraction processes and material applications.

Dates

Modify: 2024-04-14

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